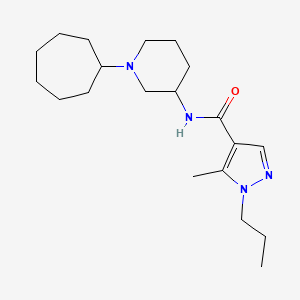
N-(1-cycloheptyl-3-piperidinyl)-5-methyl-1-propyl-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cycloheptyl-3-piperidinyl)-5-methyl-1-propyl-1H-pyrazole-4-carboxamide, also known as CPP, is a chemical compound that has been extensively studied in the field of neuroscience. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
作用机制
N-(1-cycloheptyl-3-piperidinyl)-5-methyl-1-propyl-1H-pyrazole-4-carboxamide acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine site. By blocking the receptor, N-(1-cycloheptyl-3-piperidinyl)-5-methyl-1-propyl-1H-pyrazole-4-carboxamide prevents the influx of calcium ions into the postsynaptic neuron, which is necessary for the induction of long-term potentiation (LTP) and other forms of synaptic plasticity.
Biochemical and Physiological Effects:
N-(1-cycloheptyl-3-piperidinyl)-5-methyl-1-propyl-1H-pyrazole-4-carboxamide has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the release of glutamate and other excitatory neurotransmitters, reduce oxidative stress, and modulate the activity of various signaling pathways.
实验室实验的优点和局限性
One advantage of using N-(1-cycloheptyl-3-piperidinyl)-5-methyl-1-propyl-1H-pyrazole-4-carboxamide in lab experiments is that it is a highly selective antagonist of the NMDA receptor, which allows researchers to specifically target this receptor without affecting other glutamate receptors. However, one limitation of using N-(1-cycloheptyl-3-piperidinyl)-5-methyl-1-propyl-1H-pyrazole-4-carboxamide is that it has a relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over time.
未来方向
There are many potential future directions for research involving N-(1-cycloheptyl-3-piperidinyl)-5-methyl-1-propyl-1H-pyrazole-4-carboxamide. For example, researchers could investigate the effects of N-(1-cycloheptyl-3-piperidinyl)-5-methyl-1-propyl-1H-pyrazole-4-carboxamide on other neurological disorders, such as Alzheimer's disease or Parkinson's disease. Additionally, researchers could explore the potential therapeutic benefits of N-(1-cycloheptyl-3-piperidinyl)-5-methyl-1-propyl-1H-pyrazole-4-carboxamide in humans, either alone or in combination with other drugs. Finally, researchers could investigate the molecular mechanisms underlying the effects of N-(1-cycloheptyl-3-piperidinyl)-5-methyl-1-propyl-1H-pyrazole-4-carboxamide on the NMDA receptor, which could provide insights into the development of new drugs for neurological disorders.
合成方法
N-(1-cycloheptyl-3-piperidinyl)-5-methyl-1-propyl-1H-pyrazole-4-carboxamide can be synthesized by reacting 3-piperidinylcyclohexylamine with 1-methyl-5-propylpyrazole-4-carboxylic acid chloride in the presence of a base. The resulting product is then purified by recrystallization.
科学研究应用
N-(1-cycloheptyl-3-piperidinyl)-5-methyl-1-propyl-1H-pyrazole-4-carboxamide has been widely used as a tool in neuroscience research to investigate the role of the NMDA receptor in various physiological and pathological processes. It has been shown to be effective in animal models of stroke, epilepsy, and neuropathic pain.
属性
IUPAC Name |
N-(1-cycloheptylpiperidin-3-yl)-5-methyl-1-propylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N4O/c1-3-12-24-16(2)19(14-21-24)20(25)22-17-9-8-13-23(15-17)18-10-6-4-5-7-11-18/h14,17-18H,3-13,15H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYDIBGALGRREP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)C(=O)NC2CCCN(C2)C3CCCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-({methyl[(2-methylpyridin-4-yl)methyl]amino}methyl)phenyl]-6-pyridin-3-ylpyrimidin-4(3H)-one](/img/structure/B6011872.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-methylbenzoyl)hydrazinecarboxamide](/img/structure/B6011877.png)
![2-(2-chlorophenoxy)-N'-[2-oxo-1-(2-propyn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B6011882.png)
![5-[4-(diethylamino)-2-methoxybenzylidene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6011890.png)
![5-[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)benzylidene]-2,4-imidazolidinedione](/img/structure/B6011891.png)
![3-(dimethylamino)-N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]benzamide](/img/structure/B6011900.png)
![ethyl 1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate](/img/structure/B6011908.png)
![2-[4-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6011910.png)
![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(1H-imidazol-2-ylmethyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6011916.png)
![2-{[(3,4-dichlorophenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6011928.png)
![4-{5-[(3-propoxy-1-piperidinyl)carbonyl]-1H-pyrazol-3-yl}phenol](/img/structure/B6011934.png)
![2-{1-(3-methoxybenzyl)-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6011945.png)
![2-(3-chlorophenyl)-7-[4-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-1-piperazinyl]-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6011949.png)
![2-(2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B6011962.png)